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molecular formula C6H8F2O2 B1396748 (S)-3,3-Difluorocyclopentanecarboxylic acid CAS No. 1408057-45-3

(S)-3,3-Difluorocyclopentanecarboxylic acid

Cat. No. B1396748
M. Wt: 150.12 g/mol
InChI Key: DXLZFZGHXIZHFB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 332B (0.07 g, 0.291 mmol) in EtOAc (2 mL) was added 10% Pd/C (0.016 g, 0.015 mmol) and the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure). The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with EtOAc. The combined filtrate was concentrated under reduced pressure to afford Intermediate 332C as a colorless oil (0.035 g, 76% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.41 (br. s., 1H), 3.04-2.94 (m, 1H), 2.39-2.23 (m, 2H), 2.20-2.01 (m, 3H), 1.95-1.84 (m, 1H).
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Smiles
FC1(CC(CC1)C(=O)OCC1=CC=CC=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.016 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of CELITE®
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 332B (0.07 g, 0.291 mmol) in EtOAc (2 mL) was added 10% Pd/C (0.016 g, 0.015 mmol) and the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure). The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with EtOAc. The combined filtrate was concentrated under reduced pressure to afford Intermediate 332C as a colorless oil (0.035 g, 76% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.41 (br. s., 1H), 3.04-2.94 (m, 1H), 2.39-2.23 (m, 2H), 2.20-2.01 (m, 3H), 1.95-1.84 (m, 1H).
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Smiles
FC1(CC(CC1)C(=O)OCC1=CC=CC=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.016 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of CELITE®
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 332B (0.07 g, 0.291 mmol) in EtOAc (2 mL) was added 10% Pd/C (0.016 g, 0.015 mmol) and the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure). The reaction mixture was filtered through a pad of CELITE® and the filter cake was washed with EtOAc. The combined filtrate was concentrated under reduced pressure to afford Intermediate 332C as a colorless oil (0.035 g, 76% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.41 (br. s., 1H), 3.04-2.94 (m, 1H), 2.39-2.23 (m, 2H), 2.20-2.01 (m, 3H), 1.95-1.84 (m, 1H).
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.016 g
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1

Inputs

Step One
Name
Intermediate 332B
Quantity
0.07 g
Type
reactant
Smiles
FC1(CC(CC1)C(=O)OCC1=CC=CC=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.016 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of CELITE®
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(CC(CC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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